molecular formula C7H7FINO2S B13321027 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide

2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide

Cat. No.: B13321027
M. Wt: 315.11 g/mol
InChI Key: RRSDEKCXLLUOHX-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7FINO2S and a molecular weight of 315.10 g/mol . This compound is characterized by the presence of fluorine, iodine, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide involves several steps. One common method includes the iodination of 2-fluoro-N-methylbenzene-1-sulfonamide using iodine and a suitable oxidizing agent . The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in biochemical research .

Comparison with Similar Compounds

2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of fluorine, iodine, and sulfonamide groups, which provide a diverse range of chemical reactivity and biological activity.

Biological Activity

2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of fluorine and iodine substituents, enhances its reactivity and interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.

The chemical formula for this compound is C7H7FINO2SC_7H_7FINO_2S with a molecular weight of 315.11 g/mol. The compound's structure includes a sulfonamide group, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC7H7FINO2S
Molecular Weight315.11 g/mol
IUPAC Name2-fluoro-4-iodo-N-methylbenzenesulfonamide
InChIInChI=1S/C7H7FINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
SMILESCNS(=O)(=O)C1=C(C=C(C=C1)I)F

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interact with various proteins. The sulfonamide moiety allows the compound to mimic natural substrates, facilitating its binding to enzyme active sites. This interaction can lead to the inhibition of key metabolic pathways, such as:

  • Enzyme Inhibition : The compound effectively inhibits enzymes involved in cancer cell proliferation.
  • Protein Interactions : It disrupts protein-protein interactions crucial for tumor growth and survival.

Biological Activity Studies

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has shown promising results in inhibiting MEK1 and PI3K pathways, which are often dysregulated in various cancers.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that this compound significantly reduced the phosphorylation of ERK1/2 and Akt in cultured tumor cells (A549 and D54 cell lines). The compound exhibited:

  • IC50 Values : The effective concentration required to inhibit 50% of the enzyme activity was established through Western blot analysis.
Cell LineIC50 (µM)Effect on pERK1/2 (%)Effect on pAkt (%)
A5495.06795
D543.57590

Comparative Analysis with Similar Compounds

Compared to other sulfonamide derivatives, such as sulfanilamide, this compound exhibits enhanced reactivity due to its halogen substitutions. This makes it a more versatile candidate in drug design.

CompoundStructure FeaturesBiological Activity
SulfanilamideLacks halogen substituentsAntimicrobial
2-Fluoro-N-methylbenzene-1-sulfonamideFluorine enhances binding affinityModerate anticancer activity
This compound Fluorine & iodine increase potencySignificant anticancer activity

Properties

Molecular Formula

C7H7FINO2S

Molecular Weight

315.11 g/mol

IUPAC Name

2-fluoro-4-iodo-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H7FINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3

InChI Key

RRSDEKCXLLUOHX-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)I)F

Origin of Product

United States

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